molecular formula C19H21N3O3S B2560738 N-{4-[1-acetyl-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide CAS No. 851717-49-2

N-{4-[1-acetyl-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide

Cat. No.: B2560738
CAS No.: 851717-49-2
M. Wt: 371.46
InChI Key: JDDGTDLGJPQYNJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound provides valuable information about its properties and potential reactivity. Unfortunately, the specific molecular structure of “N-{4-[1-acetyl-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide” is not available in the search results .


Chemical Reactions Analysis

The chemical reactions that “this compound” can undergo are not specified in the search results .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as its solubility, melting point, and reactivity, can provide important information about its behavior in different environments. Unfortunately, the specific physical and chemical properties of “this compound” are not available in the search results .

Scientific Research Applications

Sulfonamide Inhibitors and Drug Development

Sulfonamide compounds, including N-{4-[1-acetyl-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide, are significant for their application as synthetic bacteriostatic antibiotics, used for treating bacterial infections. Beyond their historical use as antibiotics, sulfonamides have been investigated for various therapeutic applications, including their role as inhibitors in targeting enzymes or proteins critical in disease pathogenesis. They have been utilized as antiviral HIV protease inhibitors, anticancer agents, and in drugs for Alzheimer’s disease, showcasing the versatility of sulfonamides in drug development (Gulcin & Taslimi, 2018).

Role in Organic Synthesis

This compound, due to its structural complexity, also finds application in organic synthesis. It has been part of studies involving the development of chemoselective N-acylation reagents, demonstrating the chemical versatility and potential for creating a wide range of organic compounds. This research highlights the compound's relevance in synthetic organic chemistry, especially in developing novel synthetic routes and methodologies (Kondo & Murakami, 2001).

Chemical Inhibitors and Cytochrome P450 Modulation

In the context of modulating cytochrome P450 enzymes, which are crucial for drug metabolism, compounds within the sulfonamide group, including this compound, may serve as selective inhibitors. This role is essential for understanding and preventing potential drug-drug interactions, highlighting the compound's importance in pharmacokinetics and pharmacodynamics studies (Khojasteh et al., 2011).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems to produce its effects. Unfortunately, the specific mechanism of action for “N-{4-[1-acetyl-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide” is not provided in the search results .

Safety and Hazards

Information about the safety and hazards associated with a compound is crucial for handling and disposal procedures. Unfortunately, specific safety and hazard information for “N-{4-[1-acetyl-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide” is not provided in the search results .

Future Directions

The future directions for research on “N-{4-[1-acetyl-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide” are not specified in the search results .

Properties

IUPAC Name

N-[4-[2-acetyl-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S/c1-13-4-6-16(7-5-13)19-12-18(20-22(19)14(2)23)15-8-10-17(11-9-15)21-26(3,24)25/h4-11,19,21H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDDGTDLGJPQYNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=NN2C(=O)C)C3=CC=C(C=C3)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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